Piperacillin sodium

Descripción general

Descripción

Piperacillin sodium is a semi-synthetic, extended spectrum fungistatic β lactam fourth generation ureidopenicillin . It is derived from Ampicillin and was developed by Toyama Chemical Co, Tokyo, Japan . Piperacillin sodium exhibits potent bactericidal activity against Gram-negative bacteria as well as select Gram-positive strains through penicillin-binding proteins .

Molecular Structure Analysis

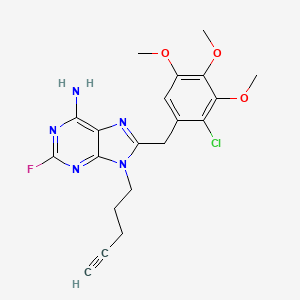

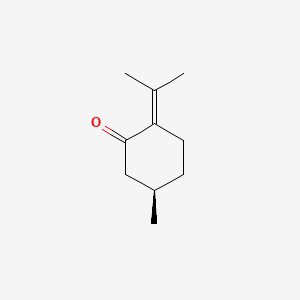

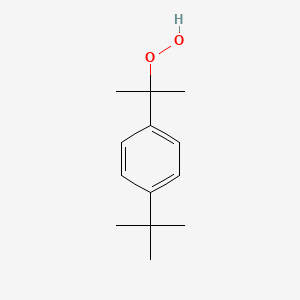

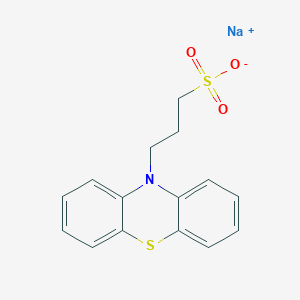

The molecular formula of Piperacillin sodium is C23H26N5NaO7S . Its molecular weight is 539.54 g/mol . The IUPAC name is sodium; (2S,5R,6R)-6-[[ (2R)-2-[[ (4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylate .

Chemical Reactions Analysis

A discussion on the dimerization reaction of penicillin antibiotics, including Piperacillin, was presented in a paper . The paper identified four pathways by which dimerization may occur and provided energy barrier graphs of each reaction process .

Physical And Chemical Properties Analysis

Piperacillin sodium is a powder with a molecular weight of 539.54 g/mol . Its CAS number is 59703-84-3 .

Aplicaciones Científicas De Investigación

Piperacillin Sodium: A Comprehensive Analysis of Scientific Research Applications

Respiratory Function Assessment: Piperacillin sodium has been evaluated for its effects on respiratory function, particularly in assessing functional impairment and dyspnea levels in patients .

Pharmacokinetic Analysis in Intensive Care: Observational studies have been conducted to analyze the pharmacokinetics of Piperacillin, especially when combined with tazobactam, in adult intensive care unit patients .

Investigation of Nephrotoxicity Mechanisms: Research has been carried out to understand the mechanisms underlying nephrotoxicity caused by Piperacillin/tazobactam in critically ill patients using mouse models .

Optimal Regimen Identification Based on Renal Function Studies have aimed to identify optimal regimens of Piperacillin combinations (such as Piperacillin/sulbactam and Piperacillin/tazobactam) based on patient renal function .

Treatment of Infections in Neoplastic Disease: Piperacillin sodium has been evaluated for treating infections in patients with neoplastic disease, both alone and in combination with other antibiotics like gentamicin .

Management of Skin and Soft Tissue Infections Based on guidelines from the Infectious Diseases Society of America (IDSA), Piperacillin and tazobactam are recommended for treating animal bite wound infections and other skin and soft tissue infections (SSTIs) .

Mecanismo De Acción

Target of Action

Piperacillin sodium is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class . The primary targets of piperacillin sodium are the penicillin-binding proteins (PBPs) . PBPs are enzymes that catalyze a pentaglycine crosslink between alanine and lysine residues, providing additional strength to the bacterial cell wall .

Mode of Action

Piperacillin sodium interferes with the activity of PBPs involved in the final phase of peptidoglycan synthesis . This interference disrupts the bacterial cell wall synthesis, leading to bacterial cell death . When used alone, piperacillin lacks strong activity against the Gram-positive pathogens such as Staphylococcus aureus, as the beta-lactam ring is hydrolyzed by the bacteria’s beta-lactamase .

Biochemical Pathways

The action of piperacillin sodium primarily affects the biochemical pathway of peptidoglycan synthesis in bacteria. By inhibiting the PBPs, piperacillin sodium prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the peptidoglycan synthesis pathway leads to cell lysis and death .

Pharmacokinetics

Piperacillin sodium is administered intravenously or intramuscularly as it has 0% oral bioavailability . Approximately 20% of piperacillin sodium is excreted in bile, and 80% is excreted unchanged in urine .

Result of Action

The result of piperacillin sodium’s action is the lysis and death of the bacterial cell. By inhibiting the PBPs and disrupting the peptidoglycan synthesis, the bacterial cell wall becomes weak and unable to maintain its structure, leading to cell lysis and death .

Action Environment

The action of piperacillin sodium can be influenced by environmental factors. For instance, piperacillin sodium quickly loses bactericidal activity upon dissolution due to its short half-life . Furthermore, the presence of beta-lactamase enzymes in some bacteria can inactivate piperacillin sodium . To overcome this, piperacillin sodium is often used in combination with tazobactam, a beta-lactamase inhibitor, which enhances piperacillin’s effectiveness by inhibiting many beta lactamases to which it is susceptible .

Safety and Hazards

Piperacillin sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of contact with skin, wash off with soap and plenty of water .

Direcciones Futuras

Piperacillin sodium is most commonly used in combination with the beta lactamase inhibitor Tazobactam for the treatment of serious, hospital-acquired infections . This combination is among the most widely used drug therapies in United States non-federal hospitals . Future research may focus on further understanding the mechanism of action, improving the synthesis process, and exploring new combinations to enhance its effectiveness.

Propiedades

IUPAC Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1/t13-,14-,15+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMIIGXFCMNQDS-IDYPWDAWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N5NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61477-96-1 (Parent) | |

| Record name | Piperacillin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048965 | |

| Record name | Piperacillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59703-84-3 | |

| Record name | Piperacillin sodium [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperacillin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERACILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98T69Q7HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1678330.png)

![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B1678331.png)